Cysteamine Bitartrate
Description
Historical Context of Cysteamine (B1669678) Discovery and Early Research Applications
The story of cysteamine begins with its identification as a fundamental component within the metabolic pathway of coenzyme A, where it is endogenously produced from the degradation of pantetheine (B1680023). chemicalbook.com Its initial foray into the world of scientific research was not as a therapeutic, but as a potential protective agent. In 1954, the radioprotective properties of cysteamine were first described, stemming from its ability to counteract the formation of hydroxyl radicals. chemicalbook.com This discovery prompted clinical investigations into its use for treating radiation sickness in patients undergoing radiotherapy for cancer; however, these trials did not yield significant improvements, and this application was subsequently discontinued. chemicalbook.comcystinosis.org
A pivotal moment in the history of cysteamine came with the realization of its potential in treating the rare, autosomal recessive lysosomal storage disorder, cystinosis. nih.govnih.gov This disease is characterized by the accumulation of the amino acid cystine within lysosomes, leading to cellular damage and organ failure. patsnap.com Research in the late 1960s elucidated that the underlying defect in cystinosis was the impaired transport of cystine out of lysosomes. nih.govnih.gov This understanding paved the way for trials with cysteamine, which was found to effectively deplete intralysosomal cystine. nih.gov Cysteamine bitartrate (B1229483), under the trade name Cystagon®, received approval from the U.S. Food and Drug Administration (FDA) in 1994 for the treatment of nephropathic cystinosis. researchgate.netrug.nl
Early research also explored other potential applications of cysteamine, though with less success. Studies investigated its utility in conditions such as sickle cell anemia and for its immunomodulatory and anti-HIV-1 properties, but the results were often conflicting or inconclusive. chemicalbook.comcystinosis.org Furthermore, in 1973, it was discovered that high doses of cysteamine could induce duodenal ulcers in animal models, a property attributed to increased gastric acid secretion. chemicalbook.com A timeline of key research milestones is presented below.
Interactive Data Table: Timeline of Early Cysteamine Research
| Decade | Key Research Finding/Application | Outcome |
|---|---|---|
| 1950s | Discovery of radioprotective properties. chemicalbook.com | Initial clinical trials for radiation sickness were unsuccessful. cystinosis.org |
| 1960s | Identification of the lysosomal transport defect in cystinosis. nih.govnih.gov | Paved the way for cysteamine as a potential treatment. nih.gov |
| 1970s | First use of cysteamine for the treatment of cystinosis. fda.gov | Demonstrated efficacy in reducing intracellular cystine. fda.gov |
| 1970s | Discovery of ulcerogenic properties at high doses. chemicalbook.com | Highlighted a significant dose-dependent side effect. chemicalbook.com |
| 1980s-1990s | Continued research and clinical trials for cystinosis. patsnap.com | Led to FDA approval of cysteamine bitartrate (Cystagon®) in 1994. researchgate.netrug.nl |
| Early Research | Exploration of use in sickle cell anemia, HIV-1, and as an immunomodulatory agent. chemicalbook.comcystinosis.org | Conflicting or disappointing results led to limited further development for these indications. chemicalbook.comcystinosis.org |
Chemical Identity and Structural Features Relevant to Biological Activity
This compound is the bitartrate salt of cysteamine, an organosulfur compound with the chemical formula HSCH₂CH₂NH₂. wikipedia.org The presence of both a thiol (-SH) and an amine (-NH₂) functional group within its simple structure is central to its biological activity. wikipedia.org The bitartrate salt form enhances the stability and solubility of the cysteamine molecule.
The key to cysteamine's primary therapeutic action lies in its thiol group. In the acidic environment of the lysosome, the thiol group of cysteamine participates in a disulfide exchange reaction with cystine. This reaction cleaves the disulfide bond of cystine, forming cysteine and a mixed disulfide of cysteine and cysteamine. patsnap.comnih.gov Both of these products are then able to exit the lysosome via existing transport mechanisms, which are not defective in cystinosis, thereby reducing the harmful accumulation of cystine crystals. wikipedia.orgnih.gov
Beyond this primary mechanism, the chemical structure of cysteamine contributes to other biological effects that are the subject of ongoing research. Its antioxidant properties are attributed to its ability to scavenge free radicals and to increase intracellular levels of glutathione (B108866), a major cellular antioxidant, by providing a source of cysteine. nih.govhuntingtonstudygroup.org
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-aminoethanethiol;(2R,3R)-2,3-dihydroxybutanedioic acid | nih.gov |
| Molecular Formula | C₆H₁₃NO₆S | nih.gov |
| Molecular Weight | 227.24 g/mol | nih.govfda.gov |
| Appearance | White, water-soluble solid | wikipedia.org |
| Key Functional Groups | Thiol (-SH), Amine (-NH₂) | wikipedia.org |
| CAS Number | 27761-19-9 | nih.gov |
Overview of this compound's Role as a Research Compound
This compound is a valuable tool in both basic and preclinical research, primarily due to its well-defined mechanism of action in cystinosis and its broader biological activities. Its use in research can be broadly categorized into studies focusing on cystinosis and those exploring its potential in other disease models.
In the context of cystinosis research, this compound is used to investigate the pathophysiology of the disease, to study the long-term effects of cystine depletion, and to develop and test new formulations with improved efficacy and patient adherence. rug.nlfda.gov For instance, research has compared the pharmacokinetics and patient outcomes of immediate-release versus delayed-release formulations of this compound. clinicaltrialsarena.comtandfonline.com
Beyond cystinosis, cysteamine is investigated for its neuroprotective effects in models of neurodegenerative diseases such as Huntington's disease and Parkinson's disease. patsnap.comhuntingtonstudygroup.org Research in this area explores its ability to increase levels of brain-derived neurotrophic factor (BDNF), reduce oxidative stress, and modulate protein aggregation. huntingtonstudygroup.org Furthermore, its antioxidant properties have led to its evaluation in models of mitochondrial respiratory chain diseases. nih.gov In vitro studies have also demonstrated its potential as an immunomodulatory agent, capable of reducing inflammatory responses, and have even shown activity against certain viruses, including SARS-CoV-2. selleckchem.comnih.govfrontiersin.org
Scope and Objectives of Academic Research on this compound
Academic research on this compound is driven by several key objectives aimed at optimizing its therapeutic use and expanding its potential applications. A primary focus is on improving the quality of life for patients with cystinosis. This includes the development of novel formulations, such as delayed-release capsules (Procysbi®), to reduce the dosing frequency and mitigate side effects associated with immediate-release preparations. rug.nlclinicaltrialsarena.comtandfonline.com
Another significant area of research is the elucidation of its broader mechanisms of action. While its role in cystine depletion is well-established, studies are ongoing to fully understand its antioxidant properties, its influence on glutathione metabolism, and its effects on cellular signaling pathways. nih.govhuntingtonstudygroup.org This research aims to uncover the full therapeutic potential of the compound.
Furthermore, a substantial body of academic research is dedicated to exploring the efficacy of this compound in a wider range of clinical conditions. This includes preclinical and, in some cases, clinical investigations into its utility in treating neurodegenerative disorders, certain cancers, non-alcoholic fatty liver disease (NAFLD), and as a host-directed therapy for infectious diseases like tuberculosis. cystinosis.orgresearchgate.netselleckchem.comfrontiersin.org These studies aim to repurpose this established compound for new therapeutic indications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminoethanethiol;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2/t1-,2-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKJTUFFDRENDM-ZVGUSBNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-23-1 (Parent), 1523606-58-7 (monohydrate salt/solvate), 87-69-4 (Parent) | |
| Record name | Cysteamine bitartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801026168 | |
| Record name | Cysteamine bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27761-19-9 | |
| Record name | Cysteamine bitartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27761-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteamine bitartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteamine bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (mercaptoethyl)ammonium hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEAMINE BITARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO84GZ3TST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Purification Methodologies of Cysteamine Bitartrate
Synthetic Routes for Cysteamine (B1669678) and its Bitartrate (B1229483) Salt
The preparation of cysteamine bitartrate can be broadly categorized into two main strategies: direct conversion from cysteamine free base or conversion from a more stable salt form, typically cysteamine hydrochloride. tdcommons.org
The synthesis of this compound can be achieved through the direct reaction of cysteamine free base with L-(+)-tartaric acid. google.com This method involves the salification of the free base, typically in a suitable solvent like ethanol (B145695). google.com
A more common and commercially viable method for preparing this compound involves starting with a more stable salt, such as cysteamine hydrochloride. google.com This approach avoids the direct isolation of the unstable free base. The general process involves reacting cysteamine hydrochloride with a base to liberate the cysteamine free base in situ, which is then immediately reacted with L-(+)-tartaric acid to form the desired bitartrate salt. google.comjustia.com
One documented procedure involves the following steps:
A mixture of cysteamine hydrochloride in ethanol is cooled. justia.comgoogle.com
A solution of sodium hydroxide (B78521) in ethanol is added to this mixture to neutralize the hydrochloride and form the free base. justia.comgoogle.com
The resulting mixture, containing sodium chloride as a byproduct, is filtered. justia.comgoogle.com
The filtrate containing the cysteamine free base is then added to a solution of L-(+)-tartaric acid in ethanol. justia.comgoogle.com
The reaction mixture is heated to facilitate the formation of this compound, which then crystallizes upon cooling. justia.comgoogle.com
This method is advantageous as it bypasses the problematic isolation of the cysteamine free base, leading to higher purity and yield. tdcommons.org Various inorganic and organic salts of cysteamine, such as hydrobromide, hydroiodide, fumarate, or succinate, can also be used as starting materials. justia.comgoogle.com
The synthesis of this compound does not typically involve catalysis in the traditional sense of accelerating reaction rates. Instead, process considerations focus on minimizing side reactions and environmental impact. A significant challenge is preventing the oxidation of the thiol group. tdcommons.org To mitigate this, antioxidants such as butylated hydroxy anisole (B1667542) (BHA) or butylated hydroxytoluene (BHT) are often added during the synthesis. tdcommons.orgjustia.com
From an environmental and "green chemistry" perspective, the choice of solvents is a key factor. Various polar solvents can be used in the process, including alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone). justia.com The selection of these solvents impacts process safety, waste generation, and the ease of recovery and recycling. longdom.orgscispace.com The process can be carried out at temperatures ranging from 20°C to 100°C. google.com By optimizing solvent use and reaction conditions, energy consumption can be reduced, aligning with goals of sustainable technology. longdom.orgscispace.com Furthermore, the recovery and reuse of byproducts, where feasible, contribute to a more environmentally friendly process. chemicalbook.com
Crystalline Forms and Polymorphism
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of this compound chemistry. Different polymorphs can exhibit distinct physicochemical properties. For this compound, two primary crystalline forms have been identified and characterized, designated as L1 and L2. google.comgoogle.com
The distinct crystalline forms of this compound, L1 and L2, are characterized primarily by their unique X-ray powder diffraction (XRPD) patterns. google.com Form L1 is a monohydrate, while Form L2 is an anhydrous crystal. google.com
The characteristic XRPD peaks for each form are summarized in the table below.
| Crystalline Form | Characteristic XRPD Peaks (2θ ±0.2°) |
|---|---|
| L1 | 10.36, 14.54, 17.23, 18.03, 19.24, 20.76, 21.20, 22.02, 23.37, 23.64, 27.71, 28.28, 29.26, 31.33, 32.84, 33.83, 35.51, 36.74 |
| L2 | 7.4, 10.3, 11.0, 11.4, 14.4, 14.9, 18.6, 19.4, 20.1, 20.8, 21.9, 22.3, 22.5, 23.5 |
Differential Scanning Calorimetry (DSC) has also been used for characterization, with Form L1 showing a characteristic peak at approximately 75.5°C. google.com Stability studies have indicated that the crystalline form L1 is stable and does not convert to other polymorphic forms over time under various storage conditions. google.com
Controlling the polymorphic outcome during crystallization is essential for ensuring product consistency. The formation of either the L1 or L2 form of this compound can be directed by carefully selecting the crystallization solvent and drying conditions. google.com
Key methodologies for polymorphic control include:
Solvent Selection: Crystallization in methanol (B129727) at a very low temperature (e.g., -5°C to -25°C) is used to produce Form L1. justia.comgoogle.com In contrast, using 2-propanol at ambient temperature can yield Form L2.
Temperature and Drying: The conversion between forms is influenced by temperature. Form L1 (monohydrate) can be obtained by drying the wet crystalline material at a temperature below 35-40°C under vacuum. google.com Heating the monohydrate L1 form at a temperature of at least 45°C (and up to 60°C) can convert it into the anhydrous L2 form. google.com
Seeding: The introduction of seed crystals of the desired polymorphic form can be used to direct the crystallization process. justia.comgoogle.com For example, a solution of this compound in methanol can be seeded with Form L1 crystals to ensure the crystallization of that specific form upon cooling. justia.comgoogle.com
These methods allow for the selective preparation of the desired crystalline form of this compound, which is crucial for its subsequent formulation and performance.
Purification Techniques for this compound
The purification of this compound is crucial to ensure its quality and stability, primarily by removing unreacted precursors, by-products, and degradation products. A common impurity is cystamine (B1669676), the disulfide dimer formed by the oxidation of the thiol group in cysteamine. nih.gov Purification strategies frequently involve chemical reduction and crystallization.
The primary thiol oxidation product in the context of cysteamine is its disulfide, cystamine. The presence of cystamine is a significant purity issue in the synthesis and storage of cysteamine and its salts. researcher.life Processes for the preparation of this compound often result in the formation of this impurity, which necessitates specific purification steps to reduce its concentration to acceptable levels for pharmaceutical use. researcher.life
Dithiothreitol (B142953) (DTT) is a particularly effective reducing agent used in the purification of cysteamine and its salts, including this compound. researcher.lifenih.gov DTT is a strong reducing agent due to its propensity to form a stable six-membered ring with an internal disulfide bond after reducing other disulfide bonds. The purification method involves dissolving the crude this compound, which contains cystamine as an impurity, in an aqueous solution and then treating it with DTT. researcher.lifenih.gov
The reaction proceeds by a thiol-disulfide exchange mechanism. The DTT reduces the disulfide bond of cystamine, converting it to cysteamine. In one documented example, crude this compound containing approximately 2.5% cystamine was dissolved in demineralized water. nih.gov The addition of dithiothreitol (0.26 equivalents) and stirring for 15-18 hours resulted in a significant reduction of the cystamine content to less than 0.10%, as measured by HPLC. nih.gov The purified this compound is then isolated from the solution, often by precipitation through the addition of an anti-solvent like isopropanol, followed by filtration and drying. researcher.lifenih.gov This process can yield this compound with a purity of ≥ 98% and a cystamine content below 0.2%. researcher.life
Table 1: Example of this compound Purification using Dithiothreitol
| Parameter | Initial State | Purification Process | Final Product |
|---|---|---|---|
| Starting Material | Crude this compound | Dissolution in water, addition of Dithiothreitol (DTT), stirring for 15-18 hours, precipitation with isopropanol. nih.gov | Purified this compound |
| Cystamine Impurity | ~2.5% | Reduction of cystamine to cysteamine by DTT. nih.gov | < 0.2% researcher.life |
| HPLC Purity | Not specified | Removal of disulfide impurity. researcher.life | ≥ 98% researcher.life |
While analytical chromatography is extensively used for purity assessment of this compound, information regarding its use in preparative-scale purification is not widely detailed in the available literature. Preparative chromatography, which includes techniques like flash chromatography and preparative HPLC, is designed for isolating and purifying larger quantities of compounds, from grams to kilograms. sorbtech.com These methods separate compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel, C18-modified silica) and a mobile phase. sorbtech.comyoutube.com Given the chemical nature of this compound (a polar, water-soluble salt), techniques such as reversed-phase or ion-exchange chromatography could theoretically be applied for its purification. sorbtech.com However, crystallization remains the more commonly documented method for the large-scale purification of this compound. nih.govnih.gov
Analytical Method Development for Purity and Characterization
A variety of analytical techniques are employed to confirm the identity, purity, and crystalline structure of this compound, ensuring the quality and consistency of the final product.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound and quantifying impurities like cystamine. tdcommons.org A common approach is ion-pairing reversed-phase HPLC (RP-HPLC) with UV detection. nih.govresearcher.life For instance, a validated method uses a C18 column with a mobile phase containing an ion-pairing agent like sodium 1-heptanesulfonate, which allows for the simultaneous determination of cysteamine and cystamine with detection at 215 nm. nih.gov Such methods are validated for specificity, linearity, precision, and accuracy, achieving purity measurements of greater than 99.5%. nih.govtdcommons.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method developed for the quantification of cysteamine in biological matrices, such as plasma. nih.govnih.gov This technique is essential for therapeutic drug monitoring and pharmacokinetic studies. nih.govmdpi.com The method involves chromatographic separation, typically using UPLC (Ultra-Performance Liquid Chromatography), followed by detection with a mass spectrometer operating in positive ion mode. mdpi.com The high sensitivity of LC-MS/MS allows for the measurement of low concentrations of the compound. nih.gov
¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the chemical structure of cysteamine. The spectrum for cysteamine in water (H₂O) at 500 MHz shows characteristic signals corresponding to the protons in its structure. nih.gov For the 2-aminoethanethiol structure, one would expect signals for the two methylene (B1212753) (-CH₂-) groups adjacent to the amino and thiol groups, respectively.
Powder X-ray Diffraction (PXRD): PXRD is a critical tool for the solid-state characterization of this compound. It is used to identify different crystalline forms (polymorphs) and to confirm the crystalline nature of the bulk material. unipr.it Different crystalline forms of this compound, designated as L1 and L2, have been identified, each with a unique set of characteristic diffraction peaks at specific 2θ angles. google.comgoogle.com For example, the L1 form has distinct peaks at 10.36, 14.54, 17.23, and 18.03 ±0.2 degrees 2θ, among others. google.com
Table 2: Summary of Analytical Techniques for this compound
| Technique | Application | Key Findings/Parameters |
|---|---|---|
| HPLC | Purity determination and impurity quantification. tdcommons.org | Reversed-phase with ion-pairing agent; UV detection at 215 nm; allows simultaneous analysis of cysteamine and cystamine. nih.gov |
| LC-MS/MS | Quantification in biological fluids (e.g., plasma). nih.gov | High sensitivity and specificity; used for pharmacokinetic studies. mdpi.com |
| ¹H-NMR | Structural confirmation of the cysteamine moiety. nih.gov | Provides chemical shift data for protons in the molecule, confirming its identity. |
| PXRD | Solid-state characterization and polymorph identification. unipr.it | Identifies specific crystalline forms (e.g., L1, L2) by their unique diffraction patterns. google.comgoogle.com |
The analytical challenge in this compound analysis often involves the simultaneous detection and quantification of the thiol form (cysteamine) and its primary disulfide derivative (cystamine). The propensity of cysteamine to oxidize to cystamine necessitates methods that can resolve and measure both species accurately. nih.gov
Ion-pairing RP-HPLC methods have proven effective for this purpose. By using an ion-pairing agent in the mobile phase, the retention of the polar cysteamine and cystamine molecules on a nonpolar stationary phase is enhanced, allowing for their separation. nih.gov This method can chromatographically resolve cysteamine and cystamine from other related compounds, such as thioglycolic acid and cysteine. nih.govresearcher.life
Gas chromatography (GC) with a flame photometric detector (FPD) offers another approach. nih.gov In this method, cysteamine and cystamine are first converted into more volatile derivatives (e.g., N,S-diisobutoxycarbonyl for cysteamine) before being analyzed. The FPD is sensitive to sulfur-containing compounds, making it suitable for detecting these molecules with a low detection limit. nih.gov These validated analytical methods are crucial for quality control and for monitoring the stability of this compound.
Quantification of Impurities and Degradation Products (e.g., Cystamine)
The quantification of impurities and degradation products in this compound is critical for ensuring its quality, stability, and purity. The primary and most well-documented degradation product is cystamine, the disulfide dimer formed through the oxidation of the thiol group in cysteamine. This oxidation can occur during synthesis, storage, or handling, particularly when exposed to air, moisture, heat, or light. The reaction is also catalyzed by metal ions and stimulated by alkaline pH.
Analytical methodologies, particularly chromatographic techniques, are essential for separating and quantifying cysteamine from its impurities. High-Performance Liquid Chromatography (HPLC), especially in the reversed-phase (RP-HPLC) mode, is the most widely employed technique for this purpose. These methods must be sensitive and specific enough to resolve cysteamine from cystamine and other potential process-related impurities or degradation products.
Chromatographic Methods for Impurity Profiling
Several validated RP-HPLC methods have been developed for the simultaneous determination of cysteamine and cystamine. Due to the polar nature of these compounds, ion-pairing agents are often incorporated into the mobile phase to improve their retention on nonpolar stationary phases.
One validated ion-pairing RP-HPLC method utilizes sodium 1-heptanesulfonate to form a neutral ion-pair with the cationic analytes, enhancing their interaction with the C18 stationary phase. This allows for effective separation and quantification. Another approach involves a gradient elution method on a C18 column with a mobile phase containing 1-hexane sulfonic acid sodium salt, which has been validated according to International Conference on Harmonisation (ICH) guidelines. Stress testing under various conditions (acid, base, oxidation, heat, and photolysis) has demonstrated the stability-indicating capability of such methods.
The following table summarizes the parameters of a validated RP-HPLC method for impurity quantification in this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Shim‐pack Sceptre HD‐C18 (4.6 × 250 mm, 5 μm) | |
| Mobile Phase A | 43 mM 1‐hexane sulfonic acid sodium salt monohydrate buffer (pH 2.2) | |
| Mobile Phase B | Acetonitrile | |
| Elution | Gradient | |
| Flow Rate | 0.8 mL/min | |
| Column Temperature | 40°C | |
| Detection Wavelength | 200 nm | |
| Injection Volume | 10 μL |
Method Validation and Performance
Validation of analytical methods ensures their reliability for quality control. Key validation parameters include accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). For the method detailed above, validation demonstrated high accuracy with recoveries between 97% and 103% and excellent precision (≤ 1.0%). The method also showed high linearity (R² > 0.999). The sensitivity of the method was established with a limit of detection (LOD) of 0.3 μg/mL and a limit of quantification (LOQ) of 1.0 μg/mL.
Impurity Levels in this compound
The application of these validated analytical methods allows for the precise control of impurities in the final drug substance. Manufacturing processes are designed to minimize the formation of byproducts, and purification steps are implemented to reduce them to acceptable levels. In a documented synthesis and purification process, the resulting this compound demonstrated high purity.
The table below presents typical purity and impurity levels achieved through an improved manufacturing process, as measured by HPLC.
| Analyte | Result | Reference |
|---|---|---|
| Purity of this compound | 99.85% | |
| Cystamine (Dimer Impurity) | 0.08% - 0.09% |
Molecular and Cellular Mechanisms of Action of Cysteamine Bitartrate
Interactions with Lysosomal Metabolism
Cysteamine's most well-characterized mechanism of action is its ability to reduce the accumulation of cystine within lysosomes, the acidic recycling organelles of the cell. patsnap.comnih.gov This function is critical in the management of cystinosis, a lysosomal storage disease caused by a defect in the cystine transporter, cystinosin. nih.govnih.govnih.gov In the absence of functional cystinosin, cystine becomes trapped within the lysosome, leading to crystallization and subsequent cellular damage. patsnap.comnih.gov Cysteamine (B1669678) effectively bypasses this genetic defect through a two-step process involving chemical reaction and subsequent transport of the byproducts. researchgate.net
Once it traverses the cellular and lysosomal membranes, cysteamine participates in a thiol-disulfide exchange reaction with the intralysosomal cystine. nih.govnih.govfrontiersin.org The thiol group (-SH) of cysteamine attacks the disulfide bond (-S-S-) of cystine. cystinosis.org This chemical reaction breaks down one molecule of cystine into two new molecules: one molecule of the amino acid cysteine and one molecule of a mixed disulfide, specifically cysteine-cysteamine. nih.govresearchgate.netfrontiersin.orgresearchgate.netyoutube.com This process effectively solubilizes the cystine, preventing its crystallization and accumulation within the organelle. patsnap.comnih.gov
Reaction Overview:
Reactants: Cysteamine + Cystine
Products: Cysteine + Cysteine-Cysteamine Mixed Disulfide
This direct chemical intervention is the cornerstone of its utility in cystine storage disorders. researchgate.net
Following the thiol-disulfide exchange reaction, the resulting products, cysteine and the cysteine-cysteamine mixed disulfide, are able to exit the lysosome. cystinosis.orgresearchgate.net Crucially, they utilize transport systems that are unaffected in cystinosis. researchgate.netyoutube.com
Cysteine exits the lysosome through its own specific transporter. nih.govresearchgate.netcystinosis.org
The cysteine-cysteamine mixed disulfide is structurally similar to the cationic amino acid lysine (B10760008) and is subsequently exported from the lysosome via the lysine/arginine transporter system (PQLC2). nih.govresearchgate.netnih.govmdpi.com
By converting the trapped cystine into transportable analogues, cysteamine provides an effective alternative exit route, thereby depleting the lysosome of the accumulating substrate. nih.govmdpi.commedscape.com This clearance of lysosomal cystine is the primary therapeutic mechanism in cystinosis. nih.govnih.gov
Modulation of Intracellular Redox Homeostasis
Beyond its direct action within the lysosome, cysteamine bitartrate (B1229483) exerts significant influence on the cell's broader redox environment. cystinosis.org Its antioxidant properties stem from its ability to alter the balance of intracellular thiols, support the synthesis of key antioxidant molecules, and regulate pathways that respond to oxidative stress. researchgate.netnih.govnih.gov
Cysteamine, being a thiol-containing molecule, can directly contribute to and modulate the cell's total pool of thiols. researchgate.netnih.gov Research in a mouse model of unilateral ureteral obstruction demonstrated that cysteamine treatment significantly increased the total thiol content in the kidneys at day 7 post-surgery. nih.gov This suggests that the drug can bolster the cell's primary defense against oxidation by increasing the availability of reducing thiol groups. nih.gov However, the same study noted that at later time points, despite a reduction in protein oxidation, total thiol levels were not significantly changed, indicating that the antioxidant effect is not solely due to an increase in the free thiol pool but also involves downstream modulation of oxidant-generating pathways. nih.gov
A key aspect of cysteamine's antioxidant activity is its ability to promote the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.govresearchgate.netoup.com The synthesis of GSH is often limited by the availability of one of its precursor amino acids, cysteine. huntingtonstudygroup.org
Cysteamine enhances the availability of cysteine through multiple proposed mechanisms:
It generates cysteine directly from the breakdown of lysosomal cystine. frontiersin.org
It forms mixed disulfides with cysteine, which can then enter cells via specific transport systems and be reduced intracellularly, releasing free cysteine. oup.com
By increasing the intracellular concentration of cysteine, cysteamine provides the necessary substrate for the enzyme glutamate-cysteine ligase to proceed with GSH biosynthesis. oup.comhuntingtonstudygroup.org Studies on cultured cystinotic proximal tubular epithelial cells have shown that cysteamine treatment not only depletes cystine but also increases total glutathione levels and restores the glutathione redox status. nih.govresearchgate.net This effect points to a beneficial role for cysteamine as an antioxidant in conditions associated with enhanced oxidative stress. nih.govresearchgate.net However, it is noteworthy that in some experimental models, such as for mitochondrial respiratory chain disease, cysteamine treatment did not increase total glutathione levels, suggesting its effects on GSH metabolism may be context-dependent. nih.gov
| Cell/Tissue Model | Observed Effect on GSH | Reference |
|---|---|---|
| Cystinotic Proximal Tubular Epithelial Cells | Increased total glutathione and restored GSH redox status | nih.govresearchgate.net |
| CCRF-CEM Cells (Human T-cell lymphoblast-like) | Stimulated the production of cellular glutathione | oup.com |
| C. elegans model of Mitochondrial RC Disease | Did not increase total glutathione levels | nih.gov |
| Human Fibroblasts (Mitochondrial RC Disease) | Normalized reduced glutathione metabolism pathway expression | nih.gov |
Cysteamine actively modulates cellular pathways involved in responding to and mitigating oxidative stress. nih.gov It has been shown to reduce levels of reactive oxygen species (ROS) and decrease the oxidation of proteins. nih.gov For instance, in cultured macrophages, cysteamine reduced the generation of ROS. nih.gov
One of the key regulatory systems for antioxidant defense is the Keap1-Nrf2 pathway. mdpi.com The transcription factor Nrf2 controls the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com Evidence suggests that cysteamine and its oxidized form, cystamine (B1669676), can activate the Nrf2 pathway, leading to an enhanced antioxidant response. nih.govmdpi.comresearchgate.net This activation may occur through the modification of cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization and subsequent gene expression. mdpi.com
The impact of cysteamine on antioxidant enzymes can be complex. Some studies have reported an inhibition of glutathione peroxidase activity. cystinosis.orgoup.com Conversely, in other experimental settings, it has been shown to increase the activity of catalase. researchgate.net This suggests that cysteamine's regulation of oxidative stress pathways involves a multi-faceted approach rather than a single, uniform mechanism.
| Mechanism | Specific Finding | Reference |
|---|---|---|
| Influence on Thiol Pools | Increases total thiol content in kidney tissue | nih.gov |
| Contributes to the cellular pool of reducing agents | researchgate.net | |
| Impact on Glutathione | Increases cysteine availability for GSH synthesis | oup.comhuntingtonstudygroup.org |
| Increases total GSH levels in cystinotic cells | nih.govresearchgate.net | |
| Regulation of Stress Pathways | Reduces Reactive Oxygen Species (ROS) generation | nih.gov |
| Activates the Nrf2 antioxidant pathway | mdpi.comresearchgate.net | |
| Modulates activity of antioxidant enzymes (e.g., Glutathione Peroxidase, Catalase) | researchgate.netoup.com |
Interactions with Intermediary Metabolic Pathways
This compound demonstrates significant interactions with cellular metabolic pathways, extending beyond its primary role in cystine depletion. These effects involve the modulation of amino acid levels and the transcriptional regulation of broad metabolic gene networks.
Effects on Aspartate Levels and Flux
Mechanistic studies have revealed that this compound specifically influences aspartate metabolism. In preclinical models of mitochondrial respiratory chain (RC) disease, treatment with this compound led to increased aspartate levels and flux. nih.gov Isotopic enrichment of aspartate was observed to have a positive direct correlation with the concentration of this compound, an effect not seen with other antioxidants like N-acetylcysteine (NAC). nih.gov
The observed increase in aspartate may be linked to the compound's effects on the tricarboxylic acid (TCA) cycle. nih.gov In C. elegans models of RC disease, the expression of the TCA cycle pathway was inversely correlated with the dose of this compound. This suggests that a decrease in anaplerotic flux into the TCA cycle, specifically through the conversion of aspartate to fumarate, could underlie the accumulation of aspartate. nih.gov
Transcriptional Regulation of Metabolic Genes
This compound exerts broad transcriptional control over various metabolic gene pathways, particularly in the context of cellular stress, such as in mitochondrial RC disease. In human fibroblast models of RC disease, treatment resulted in a significant and nearly complete reversal of expression for downregulated biochemical pathways related to metabolism, cell defense, and DNA metabolism. nih.gov This transcriptional normalization of dysregulated intermediary metabolic pathways was found to be more pronounced in human cells compared to C. elegans models. nih.gov
Regulation of Cellular Protein Dynamics
This compound plays a role in regulating the cellular machinery responsible for protein synthesis and degradation, and it can influence the expression of proteins involved in managing cellular stress.
Influence on Ribosomal and Proteasomal Expression
In models of mitochondrial disease where the expression of ribosomal and proteasomal pathways is downregulated, this compound has been shown to rescue this effect. nih.gov Studies in both C. elegans and human cell models demonstrated a normalization of downregulated ribosome and proteasome pathway gene expression following treatment. nih.gov
Interestingly, the efficacy of this normalization appears to be concentration-dependent. In gas-1(fc21) worms, lower concentrations of this compound (0.1 and 1 μM) completely normalized ribosome and proteasome expression, whereas a higher concentration (100 μM) did not show the same restorative effect. nih.gov
Table 1: Effect of this compound Concentration on Protein Synthesis Pathways in gas-1(fc21) Worms
| Concentration | Ribosome Expression | Proteasome Expression |
| 0.1 µM | Normalized | Normalized |
| 1 µM | Normalized | Normalized |
| 100 µM | Not Normalized | Not Normalized |
Modulation of Heat Shock Protein Transcription
In a mouse model of Huntington's disease, the metabolic dimer of cysteamine, cystamine, was found to increase the transcription of heat shock proteins. These proteins are crucial for promoting proper protein folding and reducing proteolysis. An increase in the levels of heat shock proteins has been associated with a reduction in polyglutamine aggregation and toxicity, which are characteristic features of several neurodegenerative diseases.
Enzymatic and Receptor-Mediated Interactions
The therapeutic effects of this compound are mediated through specific interactions with enzymes and cellular transporters.
Its primary mechanism in treating cystinosis involves a transporter-mediated process. Cysteamine enters the lysosome and reacts with accumulated cystine to form a mixed disulfide, cysteine-cysteamine. procysbihcp.comnih.gov This mixed disulfide is structurally similar to lysine and is exported from the lysosome by the cationic amino acid transporter PQLC2, bypassing the defective cystinosin transporter. nih.govcystinosisresearch.orgnih.govbiorxiv.org This action effectively depletes the lysosomal cystine that is characteristic of the disease. nih.govmdpi.com
Beyond this key interaction, cysteamine also functions as a competitive inhibitor of transglutaminases. researchgate.netnih.govnih.gov By acting as a substrate for transglutaminase 2, cysteamine competitively inhibits the enzyme's action on its other amine substrates. nih.govtouro.edu This inhibition is distinct from its disulfide form, cystamine, which inactivates the enzyme through an oxidative mechanism. nih.govtouro.edu
Furthermore, in the context of Huntington's disease, cysteamine may address deficiencies in the biosynthetic enzyme for cysteine, cystathionine (B15957) gamma-lyase. nih.gov
Inhibition of Matrix Metalloproteinase (MMP) Activity
Cysteamine has been shown to inhibit the enzymatic activity of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. This inhibitory action is considered a key mechanism through which cysteamine may suppress cancer cell invasion and migration. nih.gov
In studies involving pancreatic cancer cell lines, cysteamine demonstrated a concentration-dependent inhibition of MMP activity. nih.govplos.org The half-maximal inhibitory concentration (IC50), which represents the concentration of cysteamine required to inhibit 50% of MMP enzyme activity, was found to be in the range of 38–460 µM across various MMPs. nih.govplos.org Similarly, in glioblastoma cells, cysteamine treatment led to a dose-dependent decrease in total MMP activity, with an IC50 of approximately 0.1 mM. nih.gov
The inhibitory effect of cysteamine is not uniform across all MMPs. Research in glioblastoma has specifically highlighted the targeting of MMP2, MMP9, and MMP14. nih.govresearchgate.net While cysteamine treatment effectively reduces the enzymatic activity of these MMPs, it does not necessarily affect their expression at the mRNA or protein levels. nih.gov For instance, in a mouse model of pancreatic cancer, while MMP activity in tumors decreased with cysteamine treatment, the mRNA and protein levels of MMP-9 remained unchanged. nih.gov This suggests that cysteamine's primary action is on the catalytic function of the MMPs rather than their synthesis. nih.gov
Zymography assays, which detect enzymatic activity, have confirmed the dose-dependent decrease in gelatinase activity (a function of MMP-2 and MMP-9) both in vitro and in vivo following cysteamine administration. nih.gov These findings underscore the potential of cysteamine to limit the invasive capabilities of cancer cells by directly interfering with the function of key MMPs. nih.gov
Table 1: Inhibitory Concentration (IC50) of Cysteamine on MMP Activity
| Cell Type | IC50 for Total MMP Activity | Reference |
|---|---|---|
| Pancreatic Cancer Cells | 38–460 µM | nih.govplos.org |
| Glioblastoma (GBM) Cells | ~0.1 mM | nih.gov |
Competitive Inhibition of Transglutaminase
Cysteamine functions as a competitive inhibitor of transglutaminases, enzymes that catalyze the formation of isopeptide bonds between proteins. nih.govtouro.edunih.gov This inhibition occurs through a mechanism where cysteamine itself acts as a substrate for the enzyme. nih.govtouro.edu
Specifically, transglutaminase 2 can link cysteamine to glutaminyl residues, forming a unique biomarker, N-(γ-glutamyl)cysteamine. nih.govtouro.edunih.gov By serving as an alternative amine substrate, cysteamine competes with other substrates of the enzyme, thereby inhibiting the transamidation reactions that transglutaminase would otherwise catalyze. nih.govtouro.edu This mode of action contrasts with that of its disulfide form, cystamine, which inactivates transglutaminases through an oxidative mechanism that promotes the formation of an allosteric disulfide bond on the enzyme. nih.govtouro.edunih.gov The local redox environment determines whether the inhibitory action is primarily driven by cystamine or its reduced form, cysteamine. nih.govnih.govresearchgate.net
Modulation of Neurotrophin Levels and Immune Response Pathways
This compound has been investigated for its role in modulating neurotrophic factors and immune pathways. Neurotrophins are proteins crucial for the survival, development, and function of neurons. mdpi.com Clinical studies in Huntington's disease are exploring the potential of delayed-release this compound to affect the levels of brain-derived neurotrophic factor (BDNF), using it as a biomarker for potential efficacy. nihr.ac.uk The hypothesis is that by blocking the activity of certain enzymes involved in nerve damage, cysteamine may improve neuronal health. nihr.ac.uk
In the context of mitochondrial respiratory chain (RC) disease, this compound has demonstrated the ability to modulate immune response pathways. nih.gov Pre-clinical studies have shown that treatment with this compound can lead to the transcriptional normalization of broadly dysregulated immune pathways in human cells affected by RC disease. nih.gov This suggests a regulatory role for cysteamine in cellular defense and immune function, which may contribute to its therapeutic potential in certain conditions. nih.gov
Endogenous Biosynthesis and Metabolic Fate
Derivation from Coenzyme A Degradation
Endogenous cysteamine is a naturally occurring aminothiol (B82208) that is synthesized in mammalian cells as a terminal product of Coenzyme A (CoA) degradation. researchgate.netresearchgate.net The biosynthesis of cysteamine is not derived from the decarboxylation of the amino acid cysteine in eukaryotes. researchgate.net Instead, it is exclusively formed during the breakdown of CoA. researchgate.net
The final step in the extracellular degradation pathway of CoA involves the hydrolysis of pantetheine (B1680023). nih.govmdpi.com This reaction is catalyzed by pantetheinase enzymes, also known as vanins. researchgate.netmdpi.com Vanins cleave the amide bond in pantetheine to release two products: cysteamine and pantothenic acid (Vitamin B5). researchgate.netnih.gov This process makes pantothenic acid available for cellular uptake and the de novo synthesis of CoA. nih.gov
Table 2: Key Components in the Derivation of Cysteamine from Coenzyme A
| Precursor | Enzyme | Products |
|---|
Metabolism to Hypotaurine (B1206854)
Once formed, cysteamine can be further metabolized into other biologically important compounds. A key metabolic fate of cysteamine is its conversion to hypotaurine. researchgate.netnih.gov This conversion is an oxidative process catalyzed by the enzyme cysteamine dioxygenase. researchgate.netnih.gov
Hypotaurine is an important intermediate in the synthesis of taurine (B1682933). researchgate.net The pathway from cysteamine to hypotaurine and subsequently to taurine is a significant route for the production of these sulfur-containing organic acids in mammals. metabolomicsworkbench.org Hypotaurine itself can act as an endogenous neurotransmitter. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 5BP |
| Acetamide |
| Aspartate |
| Brain-Derived Neurotrophic Factor (BDNF) |
| Cysteamine |
| This compound |
| Cysteine |
| Cysteine–cysteamine disulfide |
| Cystine |
| Dithiothreitol (B142953) (DTT) |
| Fumarate |
| Glutathione |
| Homocysteine |
| Hydrogen Peroxide |
| Hypotaurine |
| Interferon-gamma (IFN-γ) |
| L-cysteine |
| Methanethiol |
| Methionine |
| Monodansyl cadaverine |
| N-(γ-glutamyl)cysteamine |
| Pantetheine |
| Pantothenic Acid |
| PX-12 |
| Rotenone (B1679576) |
| S-adenosylhomocysteine (SAH) |
| S-adenosylmethionine (SAM) |
| Taurine |
| Coenzyme A |
| Matrix Metalloproteinase (MMP) |
Preclinical Investigation and Mechanistic Insights of Cysteamine Bitartrate in Disease Models
Models of Lysosomal Storage Disorders
Cysteamine (B1669678) bitartrate's primary therapeutic role is in the context of cystinosis, an autosomal recessive lysosomal storage disease resulting from mutations in the CTNS gene. mdpi.com This gene encodes cystinosin, a lysosomal transmembrane protein responsible for transporting the amino acid cystine out of the lysosome. mdpi.comnih.gov A defect in this transporter leads to the accumulation and crystallization of cystine within lysosomes, causing cellular damage across various tissues. mdpi.comnih.gov Preclinical models have been indispensable in elucidating the mechanism of both the disease and the therapeutic action of cysteamine bitartrate (B1229483).
The investigation of cysteamine's effect on cystine accumulation began with cellular models. An early approach involved artificially loading lysosomes with cystine using cystine dimethylester (CDME) to mimic the primary cellular defect of cystinosis. nih.gov Studies using these artificially loaded cells, as well as leukocytes isolated from patients, were crucial in demonstrating that cystinosis results from defective cystine transport out of the lysosome. nih.gov
Primary fibroblasts and polymorphonuclear (PMN) leukocytes derived from cystinosis patients have been fundamental in vitro models. nih.govmdpi.com In 1976, it was demonstrated that treating cystinotic fibroblasts and leukocytes with cysteamine could dramatically decrease the accumulated intracellular cystine. mdpi.com The mechanism involves cysteamine entering the lysosome, where it reacts with cystine to form a cysteine-cysteamine mixed disulfide. nih.gov This mixed disulfide can then exit the lysosome through the cationic amino acid transporter, PQLC2, effectively bypassing the deficient cystinosin transporter. nih.gov The efficacy of cysteamine is still monitored in patients by measuring cystine levels in their leukocytes. mdpi.com
More advanced cellular models have been developed, including conditionally immortalized proximal tubular epithelial cells (ciPTECs) from cystinosis patients and cells derived from induced pluripotent stem cells (iPSCs). mdpi.com Studies using ciPTECs homozygous for the common 57-kb deletion in the CTNS gene confirmed high cystine levels, enlarged lysosomes, and increased apoptosis compared to controls. mdpi.com Cysteamine treatment was shown to reduce cystine levels and mitigate the enlarged lysosome phenotype in these cells. mdpi.com
| Cell Model | Key Characteristics | Effect of Cysteamine Bitartrate | Reference |
|---|---|---|---|
| Patient-derived Fibroblasts/Leukocytes | High intralysosomal cystine accumulation. | Dramatically reduces cystine levels by forming a mixed disulfide that can exit the lysosome. | nih.govmdpi.com |
| Cystine Dimethylester (CDME)-Loaded Cells | Artificial loading of lysosomes with cystine to mimic the disease phenotype. | Used to demonstrate the principle of cystine depletion from lysosomes. | nih.gov |
| Conditionally Immortalized Proximal Tubular Epithelial Cells (ciPTECs) | High cystine levels, enlarged lysosomes, increased apoptosis. | Mitigates the cystine accumulation and enlarged lysosome phenotypes. | mdpi.com |
To understand the complex, multi-organ pathophysiology of cystinosis, in vivo animal models are critical. nih.gov The most widely utilized models have been mice, rats, and zebrafish. nih.gov The first mouse model, on a mixed C57BL6/129sv background, displayed cystine accumulation and some ocular defects but lacked the severe kidney problems seen in humans. biorxiv.org A subsequent backcrossing onto a pure C57BL/6 background produced a mouse model (Ctns-/-) that more closely mirrored the human disease, showing Fanconi syndrome, failure to thrive, and polyuria. nih.govbiorxiv.org This model has been instrumental in testing new therapies. nih.gov
Recently, a rat model of cystinosis was generated using CRISPR/Cas9 gene editing in the Sprague Dawley background. biorxiv.org These Ctns-/- rats were found to faithfully recapitulate the human disease in terms of timing and severity, displaying classic features like corneal cystine crystals and significant kidney pathology, including Fanconi syndrome and "swan neck" lesions of the proximal tubules. biorxiv.org Due to the physiological similarities between rats and humans, this model is considered a superior tool for preclinical drug testing and for advancing research into the disease's progression. biorxiv.org
The zebrafish (Danio rerio) has also emerged as a valuable model. The ctns-/- zebrafish model shows significant cystine accumulation, with the highest levels found in the kidney. nih.gov This model is particularly useful for studying specific aspects of the disease, such as podocytopathy (damage to podocytes in the kidney's glomeruli), a feature not observed in the C57BL/6 Ctns-/- mouse model. nih.gov
| Animal Model | Key Phenotypes | Research Utility | Reference |
|---|---|---|---|
| C57BL/6 Ctns-/- Mouse | Cystine accumulation, Fanconi syndrome, failure to thrive, polyuria, polydipsia. | Studying disease progression and testing new gene and cell-based therapies. | nih.govbiorxiv.org |
| Sprague Dawley Ctns-/- Rat | Faithfully recapitulates human disease timing and severity, including corneal crystals and severe kidney pathology ('swan neck' lesions). | Considered an excellent model for preclinical drug testing due to close physiological resemblance to humans. | biorxiv.org |
| ctns-/- Zebrafish | High cystine accumulation (especially in the kidney), leaky glomerular filtration barrier. | Particularly suited for studying the effect of cystinosis on podocytes. | nih.gov |
Models of Mitochondrial Dysfunction and Oxidative Stress
Beyond its role in cystine depletion, this compound has been investigated for its potential antioxidant effects and its ability to mitigate mitochondrial dysfunction. nih.govnih.gov These investigations have utilized models spanning invertebrates, vertebrates, and mammalian cell cultures to understand its broader mechanistic actions. nih.govnih.gov
The nematode Caenorhabditis elegans has been used as a model for mitochondrial respiratory chain (RC) disease. nih.gov Specifically, the gas-1(fc21) mutant, which has a defect in a subunit of the mitochondrial RC complex I, serves as a robust model. nih.govnih.gov In these worms, treatment with micromolar concentrations of this compound led to a significant reduction in mitochondrial oxidant burden and an improvement in mitochondrial membrane potential. nih.govnih.gov While these mitochondrial parameters improved, the treatment resulted in only a modest increase in fecundity and did not confer a long-term survival benefit. nih.govnih.gov Mechanistic studies in the C. elegans model showed that this compound increased aspartate levels and flux without increasing the total levels of the antioxidant glutathione (B108866). nih.govnih.gov
The zebrafish vertebrate model has been employed to study acute mitochondrial dysfunction induced by pharmacological agents. nih.gov Researchers used rotenone (B1679576) and sodium azide (B81097) to inhibit RC complex I and complex IV, respectively. nih.govnih.gov Pre-treatment of the zebrafish larvae with this compound was found to be protective. nih.gov It significantly improved survival and prevented the brain death and neuromuscular defects that typically arise from this acute RC inhibition. nih.govnih.gov These findings suggest a protective role for this compound against severe oxidative stress and mitochondrial impairment in a vertebrate system. nih.gov
Studies in mammalian cells have further explored the effects of this compound on mitochondrial health. In human fibroblast cell lines with defects in the RC complex (FBXL4 disease fibroblasts), treatment with this compound at concentrations of 10 to 100 μM improved cell survival under stress conditions. nih.govnih.gov
In the context of cystinosis, studies using ciPTECs from patients have shown that cystinosin deficiency leads to altered mitochondrial function, including significantly lower levels of mitochondrial cAMP and reduced activity of RC complexes I and V. mdpi.com It was found that cysteamine treatment could restore most of these mitochondrial functions, suggesting that its benefits in cystinosis may extend beyond simple cystine depletion to include the amelioration of mitochondrial defects. mdpi.com Transcriptional analysis in RC disease human cells treated with this compound showed normalization of broadly dysregulated pathways related to metabolism, cell defense, and DNA, indicating a wide-ranging effect on cellular homeostasis. nih.govnih.gov
| Model System | Disease/Condition Modelled | Observed Effects of this compound | Reference |
|---|---|---|---|
| C. elegans (gas-1(fc21) mutant) | Mitochondrial RC Complex I Deficiency | Reduced mitochondrial oxidant burden; improved mitochondrial membrane potential; modest fecundity improvement; no lifespan benefit. | nih.govnih.gov |
| Danio rerio (zebrafish) | Pharmacological RC Complex I (rotenone) and IV (azide) Inhibition | Improved animal survival; prevented brain death and neuromuscular defects. | nih.govnih.gov |
| Human Fibroblasts (FBXL4) | Mitochondrial RC Complex Disease | Improved cell survival under stress. | nih.govnih.gov |
| Cystinotic ciPTECs | Cystinosis-associated Mitochondrial Dysfunction | Restored mitochondrial functions, including Complex I and V activity. | mdpi.com |
Neurodegenerative Disease Models
Preclinical research has identified cysteamine and its oxidized dimer, cystamine (B1669676), as promising therapeutic candidates for several neurodegenerative diseases. frontiersin.orgresearchgate.net The ability of these aminothiols to modulate multiple pathological pathways, including oxidative stress, inflammation, and protein aggregation, has been investigated in various disease models. frontiersin.org
The YAC128 mouse model, which expresses the full-length human huntingtin gene with a polyglutamine expansion, is a widely used preclinical model that recapitulates key features of Huntington's disease (HD), including progressive motor deficits and selective neurodegeneration. nih.govresearchgate.net Studies in this model have provided significant insights into the neuroprotective mechanisms of this compound's related compound, cystamine.
One of the initial proposed mechanisms for cystamine's action in HD was the inhibition of transglutaminase (TG) activity, an enzyme implicated in the protein aggregation characteristic of the disease. frontiersin.orgnih.gov Research demonstrated that YAC128 mice exhibit a forebrain-specific increase in TG activity compared to wild-type mice, and oral delivery of cystamine successfully reduces this elevated activity. nih.gov
Treatment of symptomatic YAC128 mice with cystamine has been shown to yield significant neuropathological benefits. It effectively prevents the loss of striatal neurons, a hallmark of HD, and ameliorates both striatal volume loss and the atrophy of existing neurons. nih.gov Despite these neuroprotective effects on brain structure, the treatment did not prevent motor dysfunction or the downregulation of dopamine (B1211576) and cyclic adenosine (B11128) monophosphate-regulated phosphoprotein (DARPP-32) in the striatum in one study. nih.gov
Further research has explored other potential mechanisms. Cystamine treatment in HD mouse models can increase levels of brain-derived neurotrophic factor (BDNF) and cysteine, a precursor to the potent antioxidant glutathione. frontiersin.org However, in vitro studies using primary neuron models of HD have shown that cysteamine provides strong neuroprotection against mutant huntingtin toxicity and rescues mitochondrial deficits through pathways that appear to be independent of both cysteine metabolism and the BDNF pathway, suggesting the involvement of other yet-to-be-identified protective mechanisms. nih.gov
| Pathological Feature | Observation in Untreated YAC128 Mice | Effect of Cystamine Treatment | Reference |
|---|---|---|---|
| Transglutaminase (TG) Activity | Increased in forebrain | Decreased | nih.gov |
| Striatal Neuronal Number | Loss of neurons | Prevented neuronal loss | nih.gov |
| Striatal Volume | Loss of volume (atrophy) | Ameliorated volume loss | nih.gov |
| Motor Function | Impaired | No improvement observed | nih.gov |
The therapeutic potential of cysteamine and cystamine extends to Parkinson's disease (PD) models, where they have demonstrated both neuroprotective and neurorestorative properties. nih.govnih.gov In a murine model of PD induced by the neurotoxin 6-hydroxydopamine (6-OHDA), which selectively destroys dopaminergic neurons, cystamine treatment has shown a remarkable capacity to not only prevent the neurodegenerative process but also to reverse existing motor impairments. nih.gov
Studies have reported that cystamine treatment can rescue the dopaminergic system. nih.gov Five weeks after the initial lesion, the number of nigral dopaminergic neurons in cystamine-treated animals was comparable to that seen with cysteamine or rasagiline, a clinically used medication for early parkinsonism. nih.gov A key mechanistic finding is that these compounds induce neurite arborization—the branching of neuronal processes—in the remaining dopaminergic cells, an effect confirmed in ex vivo dopaminergic explants. nih.gov
The mechanisms underlying these benefits are multifaceted. Cysteamine and cystamine are known to promote the secretion of neurotrophic factors, inhibit oxidative stress, and reduce inflammatory responses, all of which are critical pathways in the pathogenesis of PD. nih.gov For instance, cystamine up-regulates Nurr1, a gene that plays a role in regulating the immune response, which may contribute to its neuroprotective effects. huntingtonstudygroup.org
| Parameter | Effect Observed | Reference |
|---|---|---|
| Neurodegeneration | Prevented the neurodegenerative process | nih.gov |
| Motor Impairments | Reversed existing motor deficits | nih.gov |
| Dopaminergic Neurons | Demonstrated neurorestorative properties on the number of nigral neurons | nih.gov |
| Neurite Outgrowth | Induced neurite arborization in dopaminergic cells | nih.gov |
A critical property for any therapeutic agent targeting central nervous system disorders is the ability to cross the blood-brain barrier (BBB). Cysteamine and its oxidized form, cystamine, possess this crucial characteristic. frontiersin.orghuntingtonstudygroup.org This permeability allows the compounds, when administered systemically, to reach the brain and exert their neuroprotective and neurorestorative effects directly within the affected tissues. nih.govhuntingtonstudygroup.org The capacity to traverse the BBB makes cysteamine an attractive therapeutic candidate for neurodegenerative conditions like Huntington's and Parkinson's diseases. frontiersin.org
Cancer Biology Models
In oncology, preclinical investigations have focused on the potential of cysteamine to inhibit tumor cell invasion and metastasis, particularly in highly aggressive cancers like glioblastoma. nih.govnih.gov
Glioblastoma (GBM) is a highly invasive brain tumor, a characteristic that makes complete surgical resection nearly impossible and contributes to its poor prognosis. nih.govfrontiersin.org Recent in vitro studies have demonstrated that cysteamine can suppress the invasive and migratory capabilities of GBM cells. nih.govnih.gov
In assays using human GBM cell lines such as U251 and LN229, cysteamine treatment led to a significant reduction in cancer cell invasion. mdpi.com This inhibitory effect was observed at micromolar concentrations that were found to be non-cytotoxic, allowing for the interrogation of cellular effects without confounding cell loss. nih.govmdpi.com Furthermore, wound healing assays, which measure cell migration, showed a significant dose-dependent decrease in the movement of GBM cells at cysteamine concentrations of 0.1 mM and above. nih.gov These findings suggest that clinically achievable micromolar concentrations of cysteamine can effectively inhibit key processes of GBM progression. nih.gov
| Assay | Cell Lines | Observation | Effective Concentration | Reference |
|---|---|---|---|---|
| Cell Invasion Assay | U251, LN229 | Significant inhibition of invasion | 0.1 mM and 0.5 mM | mdpi.com |
| Wound Healing (Migration) Assay | U251, LN229 | Significant decrease in cell migration | ≥ 0.1 mM | nih.gov |
The mechanism by which cysteamine suppresses glioblastoma cell invasion appears to be through the modulation of the tumor microenvironment (TME). nih.gov The TME's extracellular matrix (ECM) is a critical determinant of cancer cell behavior, and its remodeling by enzymes influences cell adhesion and migration. nih.gov
Research indicates that cysteamine's therapeutic effects in GBM are likely due to the inhibition of matrix metalloproteinases (MMPs). nih.govresearchgate.net MMPs are enzymes that degrade the ECM, facilitating tumor cell invasion. nih.gov Cysteamine treatment has been shown to inhibit the activity of several key MMPs that are overexpressed in GBM, specifically MMP2, MMP9, and MMP14. nih.govnih.gov By modulating the TME through the inhibition of these critical enzymes, cysteamine can disrupt the structural and functional dynamics of the ECM, thereby suppressing the invasive potential of GBM cells. nih.gov
Other Preclinical Research Areas
Preclinical investigations in hamster models have explored the protective mechanisms of cysteamine against acetaminophen-induced liver injury. cystinosisresearch.org Studies using isolated hamster hepatocytes indicated that cysteamine acts as a competitive inhibitor of the cytochrome P-450 enzyme system. cystinosisresearch.org This system is responsible for metabolizing acetaminophen (B1664979) into its reactive, toxic metabolite. cystinosisresearch.org The formation of the acetaminophen-glutathione conjugate, a marker for this metabolic pathway, was inhibited by cysteamine, although not potently, with a reported inhibition constant (Ki) of 1.17 mM. cystinosisresearch.org
In addition to this effect, cysteamine was also found to weakly inhibit the glucuronidation of acetaminophen, another pathway for its metabolism, with a Ki of 2.44 mM. cystinosisresearch.org In vivo studies in hamsters corroborated these in vitro findings, showing that cysteamine moderately inhibited both glucuronidation and the cytochrome P-450-dependent pathway. cystinosisresearch.org However, the research concluded that while cysteamine does inhibit the formation of the acetaminophen-reactive metabolite, this effect is not substantial enough to fully account for its antidotal protection, suggesting other mechanisms may be involved. cystinosisresearch.org
The antiviral properties of cysteamine have been demonstrated in various in vitro systems, notably against Human Immunodeficiency Virus 1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govfrontiersin.org Early studies revealed that cysteamine could inhibit the infectivity of HIV-1. nih.gov The proposed mechanism involves inhibiting the binding of the viral envelope protein gp120 to CD4 lymphocytes. frontiersin.org
More recent research has focused on its activity against SARS-CoV-2. nih.govfrontiersin.orgresearchgate.netoup.com In these in vitro studies, cysteamine hydrochloride (HCl) effectively inhibited infection by the wild-type virus and multiple variants of concern, including Alpha, Beta, Gamma, Delta, Lambda, and Omicron. frontiersin.org These experiments were conducted in highly permissible cell lines such as Vero E6, Vero-TMPRSS2, and human lung epithelial Calu-3 cells. nih.govresearchgate.netoup.com The primary mechanism is believed to be the inhibition of the viral spike (S1) protein binding to the Angiotensin-Converting Enzyme 2 (ACE-2) receptor. nih.gov Furthermore, studies showed that cysteamine and its oxidized form, cystamine, could decrease the virus-induced cytopathic effects and significantly reduce the production of infectious viral particles in cell cultures. researchgate.netoup.com
| Cell Line | Virus | Key Findings | Mechanism of Action |
| Vero-TMPRSS2 | SARS-CoV-2 (Wild Type & Variants) | Effective inhibition of infection by multiple variants. frontiersin.org | Inhibition of S1 protein binding to ACE-2 receptor. nih.gov |
| Vero E6 | SARS-CoV-2 | Decreased virus-induced cytopathic effects. researchgate.netoup.com | Direct antiviral action, independent of treatment time relative to infection. researchgate.netoup.com |
| Calu-3 | SARS-CoV-2 | Significantly decreased viral production. researchgate.netoup.com | Direct impact on the SARS-CoV-2 life cycle. oup.com |
| CD4 Lymphocytes | HIV-1 | Inhibition of viral infectivity. frontiersin.org | Inhibition of gp120 binding to the CD4 receptor. frontiersin.org |
Investigations into the effects of this compound on reproductive biology have been conducted in invertebrate models such as Caenorhabditis elegans. nih.govresearchgate.net In a study using a C. elegans model of mitochondrial respiratory chain complex I deficiency, which exhibits a significantly reduced reproductive rate compared to wild-type worms, this compound treatment showed a modest but statistically significant improvement in fecundity. nih.govresearchgate.net Specifically, treatment with 50 μM this compound led to a 50% improvement in the reproductive rate, while a 500 μM concentration resulted in a 25% improvement. nih.gov These findings suggest a potential, though not dramatic, positive effect on the impaired fertility associated with this specific mitochondrial disease model. nih.gov
This compound has been evaluated in preclinical models of renal disease beyond its primary indication for cystinosis, with studies focusing on its antioxidant and anti-fibrotic properties. cystinosisresearch.orgnih.gov In a mouse model of chronic kidney disease (CKD) induced by unilateral ureteral obstruction, daily administration of this compound significantly decreased the severity of fibrosis at 14 and 21 days post-surgery. cystinosisresearch.orgnih.gov This was accompanied by a reduction in renal oxidized protein levels, indicating decreased oxidative stress. cystinosisresearch.orgnih.gov The mechanism appeared to be independent of TGF-β signaling but was associated with an attenuation of myofibroblast proliferation and differentiation. nih.gov
In a separate mouse model of renal ischemia-reperfusion injury (IRI), cysteamine therapy initiated 10 days after the initial injury and continued for 14 days resulted in a 40% reduction in renal fibrosis. cystinosisresearch.orgnih.gov Further studies in a rat model of unilateral renal artery occlusion-induced reperfusion injury demonstrated that cysteamine reversed the elevation of oxidative stress markers like hydrogen peroxide and malondialdehyde while restoring depleted levels of antioxidants such as glutathione and glutathione peroxidase. frontiersin.orgresearchgate.netnih.govresearchgate.net It also significantly decreased serum markers of inflammation (TNF-α, IL-1β) and apoptosis (caspase 3), suggesting a protective role against the key pathways of reperfusion injury. frontiersin.orgresearchgate.netresearchgate.net
| Animal Model | Injury Type | Key Findings | Proposed Mechanisms |
| Mouse | Unilateral Ureteral Obstruction (UUO) | Decreased fibrosis severity; reduced renal oxidized protein levels. cystinosisresearch.orgnih.gov | Oxidative stress reduction; attenuation of myofibroblast response. nih.gov |
| Mouse | Ischemia-Reperfusion Injury (IRI) | 40% reduction in renal fibrosis. cystinosisresearch.orgnih.gov | Anti-fibrotic actions. nih.gov |
| Rat | Ischemia-Reperfusion Injury (IRI) | Reversed oxidative stress markers; reduced pro-inflammatory and apoptotic markers. frontiersin.orgresearchgate.netresearchgate.net | Anti-inflammatory, anti-apoptotic, and antioxidant effects. researchgate.net |
Preclinical research suggests a potential role for cysteamine and related compounds in treating non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). nih.govacs.org In a mouse model of rapidly progressing liver fibrosis induced by a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD), a deuterated derivative of cystamine (the oxidized dimer of cysteamine) was evaluated. acs.org Daily oral administration of this compound led to a significant reduction in liver fibrosis, inflammation, and oxidative stress compared to vehicle-treated controls. acs.org This suggests that the aminothiol (B82208) structure is effective in mitigating key pathological features of NASH in this preclinical model. acs.org
Furthermore, in vitro studies using sera from children with biopsy-proven NAFLD have explored cysteamine's mechanism of action. nih.gov This research found that cysteamine impacts the multimerization of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown. nih.gov Short-term exposure to cysteamine in vitro caused a rapid increase in low-molecular-weight (LMW) adiponectin and a reduction in medium-molecular-weight (MMW) multimers in sera from both NAFLD patients and healthy controls. nih.gov These findings point to a potential therapeutic mechanism for cysteamine in conditions associated with insulin (B600854) resistance and oxidative stress, which are hallmarks of NAFLD. nih.gov
Pharmacological Research and Formulation Development Strategies
Pharmacokinetic Principles Relevant to Cysteamine (B1669678) Bitartrate (B1229483)
The study of cysteamine bitartrate's pharmacokinetics, which encompasses its absorption, distribution, metabolism, and excretion, is fundamental to optimizing its therapeutic application. Understanding these principles has guided the development of advanced formulations designed to improve efficacy and patient adherence.
The absorption of this compound is significantly influenced by the anatomical location within the gastrointestinal (GI) tract and the presence of food. Research indicates that the molecule is most effectively absorbed in the small intestine. nih.govnih.gov When the drug is delivered directly into the small intestine, it results in a more rapid rise to maximal plasma concentrations and a higher total drug exposure compared to administration in the stomach or cecum. nih.govnih.gov
Several factors can affect the rate and extent of absorption:
Food Effect : The simultaneous intake of food can lead to significant fluctuations in plasma cysteamine levels. mdpi.com High-fat meals, in particular, have been shown to reduce drug absorption and increase the time to reach maximum concentration (Tmax). cystinosis.org Conversely, optimal absorption occurs in a fasted state. cystinosis.org Ingestion with certain foods or liquids with a pH value of 5.5 or higher can also compromise the integrity of enteric-coated formulations, leading to premature drug release. nih.gov
Gastric Emptying : The transit time of the drug from the stomach to the small intestine, where absorption is optimal, can be variable. researchgate.net This variability in gastric emptying can contribute to erratic drug absorption and inconsistent plasma levels. cystinosis.orgresearchgate.net
The following table summarizes key pharmacokinetic parameters of this compound under different administration conditions, illustrating the impact of GI location and food on absorption.
Table 1: Influence of Administration Site and Food on this compound Pharmacokinetics
| Administration Condition | Cmax (µM) | Tmax (minutes) | AUC (min x µM) |
|---|---|---|---|
| GI Infusion Site | |||
| Gastric Infusion | 39 ± 16 | 50 ± 26 | 3901.9 ± 1591.9 |
| Small Intestine Infusion | 51 ± 21 | 21 ± 0.56 | 4331.3 ± 1907.6 |
| Cecum Infusion | 23 ± 15 | 64 ± 26 | 3141.4 ± 1627.6 |
| Food Condition (Delayed-Release Formulation) | |||
| Fasted State | 29.4 ± 1.7 | ~180 | 6313 ± 329 |
| With High-Fat Meal | 10.9 ± 1.7 | ~360 | 2572 ± 295 |
Data derived from studies on gastrointestinal infusion and food effects on delayed-release formulations. nih.govcystinosis.org
Once absorbed into the bloodstream, cysteamine is extensively distributed throughout the body. nih.govscience.gov The apparent volume of distribution (Vd/F) for delayed-release this compound is approximately 382 L, which is higher than the 198 L reported for the immediate-release formulation. mdpi.comfda.gov
Cysteamine is moderately bound to human plasma proteins, primarily albumin, with a mean protein binding of about 52%. mdpi.comfda.gov This binding is independent of the drug's concentration within the clinically achieved range. mdpi.com For its therapeutic action, cysteamine must enter the lysosomal compartment of cells, which is mediated by a specific transporter system. nih.gov A notable lag time is often observed between peak plasma concentration and pharmacological effect, which is presumed to be due to the time required for the drug to distribute to these intracellular sites of action. nih.govscience.gov
The metabolism of cysteamine is integral to its mechanism of action. Inside the cell's lysosomes, cysteamine cleaves the disulfide bond of accumulated cystine. hmdb.ca This reaction forms a mixed disulfide of cysteine-cysteamine, along with free cysteine. nih.gov The cysteine-cysteamine mixed disulfide is structurally similar to lysine (B10760008) and can exit the lysosome via the lysine transporter, effectively depleting the stored cystine. mdpi.comnih.gov
In the cytoplasm, the mixed disulfide is subsequently reduced, releasing cysteine and regenerating cysteamine, which can then re-enter the lysosome to repeat the process. nih.gov Cysteamine is also a natural product of the degradation of coenzyme A and serves as a precursor for the biosynthesis of hypotaurine (B1206854) and subsequently taurine (B1682933). hmdb.ca The majority of an administered dose of cysteamine is ultimately excreted in the urine as sulphate, with less than 1.7% being excreted as the unchanged parent drug. mdpi.com
Advanced Formulation Strategies
To overcome the pharmacokinetic limitations of immediate-release cysteamine, such as a short half-life requiring frequent administration, advanced formulation strategies have been developed. mdpi.comnih.gov These technologies aim to modify the drug's release profile, improve its absorption, and enhance patient quality of life. mdpi.comresearchgate.net
Delayed-release (DR) and sustained-release (SR) formulations of this compound have been engineered to prolong the therapeutic effect and allow for less frequent administration, such as every 12 hours instead of every 6 hours. researchgate.netprocysbi.com These formulations typically consist of microbeads or microspheres containing the active drug. cystinosis.orgprocysbihcp.com
Delayed-Release (DR) : This technology uses an enteric coating to prevent the drug from being released in the acidic environment of the stomach. procysbi.comnih.gov The release is triggered by the higher pH of the small intestine, leading to a delay in the onset of absorption. procysbi.com This targeted release improves absorption and reduces gastric side effects. nih.govgoogleapis.com
Sustained-Release (SR) : Newer formulations have been developed to provide a more gradual and prolonged release of the drug over time. nih.gov This results in a lower peak plasma concentration (Cmax) and a longer time to reach that peak (Tmax) compared to both immediate-release and delayed-release versions. nih.gov The goal of SR technology is to maintain more consistent plasma concentrations over the dosing interval. nih.gov
The table below compares the pharmacokinetic profiles of different this compound formulations.
Table 2: Pharmacokinetic Comparison of this compound Formulations
| Formulation Type | Cmax (ng/mL) | Tmax (hours) | Tlag (hours) |
|---|---|---|---|
| Immediate-Release (Cystagon®) | 2512 | 1.0 | N/A |
| Delayed-Release (Procysbi®) | 1692 | 2.5 | N/A |
| Sustained-Release (PO-001) | 675.6 | 4.0 | 1.5 |
Data derived from a comparative single-dose study in healthy volunteers. nih.gov
Enteric coating is a critical technology for creating delayed-release formulations of this compound. google.com The primary function of the coating is to form a barrier that is resistant to the low pH of gastric fluid but dissolves in the more alkaline environment of the small intestine. nih.govprocysbihcp.comgoogleapis.com
The process involves coating core particles or beads of this compound with a pH-sensitive polymer. google.com Commonly used materials for this purpose are polyacids with a pKa in the range of 3 to 5, which allows them to remain intact in the stomach but ionize and dissolve at a pH of 4 or 5 and higher. googleapis.com A widely used polymer for this compound formulations is Eudragit L 30 D-55, a type of polymethacrylate. nih.govresearchgate.net This methodology ensures that the drug is released preferentially in the small intestine, which is the optimal site for its absorption. nih.govgoogleapis.com
Bioequivalence Studies of Different Formulations and Salt Forms (e.g., Hydrochloride, Phosphocysteamine)
The therapeutic application of cysteamine has led to the development of various salt forms and formulations, necessitating bioequivalence studies to compare their pharmacokinetic profiles. Key salt forms subjected to these comparative analyses include this compound, cysteamine hydrochloride, and phosphocysteamine.
However, while parameters like the time to maximum concentration (Tmax) were similar, the maximum plasma concentration (Cmax) did not strictly meet the standard bioequivalence criteria (90% confidence interval within 80–125%). nih.govnih.gov Cmax values tended to be higher after the administration of cysteamine hydrochloride. nih.gov Despite these variations in Cmax, the study concluded that none of the three cysteamine forms demonstrated a distinct advantage in terms of their pharmacokinetic and tolerance profiles in single-dose studies on healthy volunteers. nih.gov
Beyond salt form comparisons, research has also focused on the bioequivalence of different this compound formulations, particularly immediate-release versus delayed-release preparations. A delayed-release, microsphere formulation of this compound was developed to be administered twice daily. cystinosis.org Studies in healthy adults demonstrated that this delayed-release formulation, whether administered as an intact capsule or sprinkled on food, is bioequivalent. cystinosis.org However, the bioavailability of the delayed-release formulation is significantly affected by food. Optimal absorption occurs in a fasted state, while a high-fat meal reduces drug absorption and increases the Tmax. cystinosis.org
Further studies comparing immediate-release (IR) and delayed-release (DR) this compound have shown no statistically significant difference in their effectiveness at depleting white blood cell (WBC) cystine levels, a key pharmacodynamic marker. nih.gov Although the pharmacokinetic profiles differ, with DR formulations showing a longer time to reach minimum cystine concentration, both formulations effectively maintain WBC cystine levels below the therapeutic target. nih.govncpe.ie
| Parameter | Cysteamine Hydrochloride | Phosphocysteamine | This compound |
|---|---|---|---|
| AUC (0, ∞) (μmol·l⁻¹h) | 169 ± 51 | 158 ± 46 | 173 ± 49 |
| Cmax (μmol·l⁻¹) | 66 ± 25.5 | 59 ± 12 | 63 ± 20 |
| Tmax (h, median) | 0.88 | 1.25 | 0.88 |
Pharmacodynamic Research in Preclinical Systems
Pharmacodynamic studies in preclinical models are essential for elucidating the mechanisms of action of this compound and for establishing the relationship between drug exposure and biological effect. These non-clinical investigations utilize a range of systems, from invertebrate and vertebrate animal models to human cell cultures, to explore the compound's therapeutic potential and its cellular and molecular effects.
Biomarker Identification and Validation in Non-Clinical Models
Preclinical research has been instrumental in identifying and validating biomarkers to monitor the biological activity of this compound. crownbio.com These biomarkers serve as measurable indicators of the drug's effect on pathological processes. crownbio.com
In preclinical models of mitochondrial respiratory chain (RC) disease, several biomarkers have been evaluated. In the invertebrate model Caenorhabditis elegans, treatment with micromolar concentrations of this compound led to significant improvements in mitochondrial membrane potential and a reduction in oxidative stress. nih.govnih.gov These parameters serve as key biomarkers of improved mitochondrial health.
Studies using human fibroblast cell models of RC disease have identified metabolic and transcriptional biomarkers. Mechanistic profiling showed that this compound increases aspartate levels and flux. nih.gov Furthermore, it leads to the transcriptional normalization of dysregulated pathways, including those related to intermediary metabolism, ribosomes, and proteasomes. nih.gov Notably, these effects were observed without a corresponding increase in total glutathione (B108866) levels, suggesting alternative mechanisms of action beyond simple antioxidant replenishment. nih.gov
In vertebrate models, such as the zebrafish (Danio rerio), protection from chemically-induced brain death serves as a critical biomarker of efficacy. nih.gov this compound pre-treatment significantly protected zebrafish from brain death and neuromuscular defects induced by RC complex inhibitors like rotenone (B1679576) and sodium azide (B81097). nih.gov
These preclinical biomarkers help to understand the drug's mechanism and to guide the development of clinical monitoring strategies. For instance, the primary clinical pharmacodynamic biomarker for cysteamine in cystinosis is the level of cystine in white blood cells (WBCs). nih.gov Preclinical studies provide the foundational understanding of how cysteamine interacts with cellular components to ultimately achieve this cystine depletion.
Relationship between Compound Exposure and Biological Response in Research Models
A critical aspect of preclinical pharmacodynamic research is defining the relationship between the concentration of this compound (exposure) and the observed biological effect (response). fda.gov Preclinical studies across different models have consistently demonstrated that this compound has a narrow therapeutic window. nih.govnih.gov
The exposure-response relationship is highly concentration-dependent. In models of mitochondrial disease, beneficial effects were observed at micromolar concentrations (10 to 100 µM). nih.gov At this exposure level, this compound improved the survival of human fibroblasts and protected zebrafish from brain death. nih.gov This demonstrates a positive biological response at lower concentrations.
Conversely, at higher, millimolar concentrations, this compound exhibits toxicity. This toxicity was found to directly correlate with a marked induction of hydrogen peroxide production, indicating that high exposure levels lead to a detrimental increase in oxidative stress. nih.govnih.gov This biphasic response underscores the importance of maintaining compound exposure within a specific therapeutic range.
In a cysteamine-induced gastric ulcer model in rats, the biological response (ulcer formation) was studied following exposure to cysteamine, demonstrating its effects on gastrointestinal tissues at specific doses. mdpi.com Pharmacokinetic-pharmacodynamic (PK-PD) modeling, although often applied in clinical settings, is based on principles established in preclinical research. For instance, studies show a direct relationship between plasma cysteamine concentrations and the reduction in WBC cystine levels, though a time lag exists between peak drug concentration and maximum effect. nih.gov This linked PK-PD relationship, where the drug's effect is driven by its concentration over time, is a fundamental concept explored in research models. researchgate.net
| Model System | Compound Exposure (Concentration) | Observed Biological Response |
|---|---|---|
| C. elegans (Mitochondrial Disease Model) | Micromolar (µM) range | Improved mitochondrial membrane potential, reduced oxidative stress. nih.gov |
| Human Fibroblasts (Mitochondrial Disease Model) | 10 - 100 µM | Improved cell survival, normalization of metabolic and ribosomal pathways. nih.gov |
| Danio rerio (Zebrafish, Toxin-Induced RC Inhibition) | 100 µM | Protection from brain death and neuromuscular defects. nih.gov |
| General (Toxicity Profile) | Millimolar (mM) range | Toxicity, marked induction of hydrogen peroxide production. nih.gov |
Future Directions and Emerging Research Avenues for Cysteamine Bitartrate
Exploration of Novel Therapeutic Applications beyond Established Indications
Research into cysteamine (B1669678) bitartrate (B1229483) is expanding beyond its primary indication for cystinosis, with promising preclinical and clinical investigations in neurodegenerative, metabolic, and infectious diseases. Its ability to cross the blood-brain barrier makes it a compelling candidate for neurological disorders. huntingtonstudygroup.orgsynucure.comresearchgate.net Studies suggest several potential mechanisms of action, including the modulation of oxidative stress, enhancement of mitochondrial function, and promotion of protein folding. huntingtonstudygroup.orgnih.gov
In the context of neurodegeneration, cysteamine bitartrate is being investigated for its potential to slow disease progression in conditions like Huntington's disease and Parkinson's disease. synucure.comnihr.ac.uk Research in animal models has highlighted its neuroprotective and neurorestorative properties. huntingtonstudygroup.orgsynucure.com For mitochondrial respiratory chain diseases, preliminary studies suggest that this compound may improve cellular viability and mitochondrial function, although its therapeutic window appears to be narrow. nih.govnih.gov Furthermore, its role in infectious diseases is an emerging area of interest, particularly in malaria, where it has been shown to have a moderate effect as a single agent on parasite replication in mouse models. nih.gov
| Therapeutic Area | Disease/Condition Investigated | Key Research Findings in Disease Models | Potential Mechanism of Action |
|---|---|---|---|
| Neurodegeneration | Huntington's Disease | Demonstrated potential to slow progression of total motor score in a phase II/III clinical trial. huntingtonstudygroup.org Explored for its ability to stall neural degeneration and clinical decline. nihr.ac.uk | Increases levels of glutathione (B108866), improves mitochondrial dysfunction, reduces oxidative stress, and increases neurotrophins. huntingtonstudygroup.org |
| Neurodegeneration | Parkinson's Disease | Exhibits neuroprotective and neurorestorative effects in animal models and human cells. synucure.com Can cross the blood-brain barrier to exert effects. huntingtonstudygroup.orgsynucure.com | Antioxidant properties and potential to modulate immune responses implicated in disease progression. huntingtonstudygroup.org |
| Metabolic/Mitochondrial Disease | Mitochondrial Respiratory Chain Disease | Improved cell viability in human fibroblast models and protected against brain death in zebrafish models at specific concentrations. nih.gov Showed marginal improvement in fecundity in C. elegans models. nih.gov | Reduces mitochondrial oxidant burden and improves mitochondrial membrane potential. nih.gov |
| Infectious Disease | Malaria | Demonstrated a moderate but significant effect on blood-stage parasite replication and survival in mouse models of P. chabaudi infection. nih.gov | Mechanism for direct anti-parasitic activity is under investigation. nih.gov |
Investigation of Synergistic Effects with Other Research Compounds
A significant avenue of research is the potential for this compound to act synergistically with other compounds, potentially enhancing therapeutic efficacy or overcoming resistance mechanisms. This is most prominently demonstrated in the field of infectious disease research, specifically for malaria.
Studies have shown that cysteamine strongly potentiates the antimalarial activity of artemisinin (B1665778) derivatives, the cornerstone of modern combination therapies. nih.govnih.gov In mouse models of Plasmodium chabaudi infection, the combination of cysteamine with suboptimal doses of artesunate (B1665782) or dihydroartemisinin (B1670584) resulted in a significant reduction in parasite replication and improved survival compared to either compound alone. nih.gov This synergistic effect suggests that cysteamine could be a valuable addition to artemisinin combination therapies (ACTs), potentially improving efficacy, especially against emerging artemisinin-resistant parasite strains. nih.govresearchgate.net The exact mechanism underlying this potentiation is a subject of ongoing investigation. nih.gov
| Combination Compound | Therapeutic Area | Disease Model | Observed Synergistic Outcome |
|---|---|---|---|
| Artesunate | Infectious Disease (Malaria) | Plasmodium chabaudi-infected mice | Strongly potentiated antimalarial activity, reduced blood parasitemia, and improved survival from lethal infection. nih.gov |
| Dihydroartemisinin (DHA) | Infectious Disease (Malaria) | Plasmodium chabaudi-infected mice | Potentiated antimalarial properties by 3- to 4-fold, delaying the appearance of blood parasitemia. nih.gov |
Development of Advanced Delivery Systems for Targeted Research
A major focus of developmental research has been on creating advanced delivery systems for this compound to improve its pharmacokinetic profile. nih.gov The original immediate-release (IR) formulation requires a strict, frequent dosing schedule. nih.govresearchgate.net This has driven the development of delayed-release (DR) and sustained-release (SR) formulations designed to maintain therapeutic levels over a longer period.
Delayed-release formulations, such as Procysbi®, utilize an enteric coating on microbeads. procysbihcp.com This coating is designed to resist the acidic environment of the stomach and dissolve in the more alkaline pH of the small intestine, allowing for a gradual release of the active compound. procysbihcp.comresearchgate.net This technology enables less frequent administration. procysbihcp.comprocysbi.com
More recent research has focused on novel sustained-release formulations, such as the investigational drug PO-001. nih.govuniversiteitleiden.nl This system uses coated pellets with a non-pH-dependent polymer, which allows for a slow, controlled release of cysteamine throughout the gastrointestinal tract. nih.govuniversiteitleiden.nl These advanced formulations aim to decrease peak-trough variability in plasma concentrations. nih.govmdpi.com
| Formulation Type | Example Product | Delivery Technology | Key Pharmacokinetic Characteristic |
|---|---|---|---|
| Immediate-Release (IR) | Cystagon® | Standard capsule formulation. | Rapid absorption and elimination, requiring frequent administration. nih.govmdpi.com |
| Delayed-Release (DR) | Procysbi® | Enteric-coated microbeads designed to release the compound in the small intestine. procysbihcp.com | Delayed time to maximum concentration (Tmax) compared to IR, allowing for less frequent dosing. procysbihcp.commdpi.com |
| Sustained-Release (SR) | PO-001 (Investigational) | Coated pellets with a non-pH-dependent polymer for extended release throughout the GI tract. nih.govuniversiteitleiden.nl | Shows clear sustained-release characteristics with a longer Tmax compared to both IR and DR formulations. nih.gov |
| Nanoparticle-Based | Investigational | Functionalized gold nanoparticles. nih.gov | Exhibits high efficiency for delivering genetic materials (pDNA, siRNA) into embryonic stem cells. nih.gov |
Computational and In Silico Approaches to Mechanism Elucidation
While the fundamental mechanism of cysteamine in cystinosis—reacting with lysosomal cystine to form a mixed disulfide that can be transported out of the lysosome—is well-established, computational and in silico approaches offer powerful tools for deeper mechanistic exploration and prediction of its behavior. mdpi.comnih.gov
One application of computational methods is in population pharmacokinetic (PK) modeling. nih.gov Researchers have used PK models to simulate plasma cysteamine concentrations at steady state for various formulations and dosing regimens. nih.gov These simulations help in optimizing dosing schedules and predicting how different release mechanisms will perform, thereby guiding the development of more advanced delivery systems. nih.gov
Future research is likely to increasingly employ more sophisticated in silico techniques. Molecular docking simulations could be used to predict the binding interactions of cysteamine with various proteins, helping to identify new potential targets beyond its known role in cystine depletion. Molecular dynamics simulations could further elucidate the stability of these interactions and the conformational changes they might induce in target proteins. These computational approaches could accelerate the discovery of novel therapeutic applications and provide a more detailed understanding of the synergistic effects observed with other compounds, offering a rational basis for the design of new combination therapies.
Q & A
Q. What is the biochemical mechanism by which cysteamine bitartrate reduces lysosomal cystine accumulation in nephropathic cystinosis?
this compound enters lysosomes and reacts with cystine to form a mixed disulfide (cysteamine-cysteine), which exits lysosomes via the PQLC2 transporter, bypassing the defective cystinosin protein. This mechanism is validated through lysosomal cystine depletion assays and white blood cell (WBC) cystine level monitoring . Methodologically, researchers use high-performance liquid chromatography (HPLC) to quantify cystine in WBCs and fluorometric assays to confirm lysosomal efflux efficiency .
Q. How are pharmacokinetic (PK) and pharmacodynamic (PD) models developed for this compound in pediatric patients?
Steady-state PK/PD studies in pediatric populations employ nonlinear mixed-effects modeling (e.g., NONMEM) to estimate parameters like clearance (mean 32.3 mL/min/kg), volume of distribution (15.1 L), and lag time (0.44 hr) between plasma concentrations and WBC cystine reduction. Critical parameters include dosing intervals (every 6 hours for IR formulations) and cystine content thresholds (<1 nmol/mg protein) to maintain efficacy .
Q. What experimental models are used to evaluate this compound’s antioxidant effects in mitochondrial diseases?
Preclinical studies utilize C. elegans (e.g., gas-1(fc21) mutants), zebrafish (e.g., rotenone/azide-induced mitochondrial dysfunction), and human fibroblasts (e.g., FBXL4-deficient cells). Outcomes include mitochondrial membrane potential (measured via TMRE staining), oxidative stress markers (e.g., hydrogen peroxide), and survival rates under metabolic stress .
Advanced Research Questions
Q. How do contradictory findings on this compound’s modulation of glutathione (GSH) levels inform mechanistic research?
Despite its proposed role in enhancing GSH biosynthesis, studies in C. elegans and human fibroblasts show no significant changes in total GSH levels after treatment. However, cysteamine increases free cysteine availability, suggesting indirect redox modulation via cysteine transport or thiol-disulfide exchange. Researchers use isotopically labeled U-¹³C₆-glucose and mass spectrometry to trace metabolic flux, revealing aspartate pathway activation as a potential alternative mechanism .
Q. What methodological adaptations address challenges in designing trials for ultra-orphan diseases like cystinosis?
Key adaptations include:
- Single-arm designs with historical controls (e.g., comparing DR vs. IR formulations in phase III trials).
- Biomarker-driven endpoints (e.g., WBC cystine levels) instead of clinical outcomes.
- Long-term observational registries to pool data across small cohorts (mean sample size: 25 patients). Limitations include high reliance on case reports (50/104 studies) and lack of randomized trials due to ethical and logistical barriers .
Q. How does this compound’s narrow therapeutic window influence preclinical-to-clinical dose translation?
In zebrafish, neuroprotection occurs at 10–100 µM, while toxicity (e.g., H₂O₂ overproduction) arises at millimolar concentrations. Researchers use allometric scaling adjusted for mitochondrial mass and in vitro cytotoxicity assays (e.g., lactate dehydrogenase release) to establish safe thresholds. Dose optimization requires balancing lysosomal cystine depletion (EC₅₀: 50 µM) against off-target redox effects .
Q. What genetic factors influence treatment response variability in cystinosis patients?
Patients with CTNS splice-site variants may exhibit incomplete cystine depletion despite therapy. Whole-exome sequencing and renal gene panels identify modifiers like ATP6V1B1 mutations, which mimic cystinosis phenotypes. Functional assays (e.g., granulocyte cystine assays) guide therapy discontinuation in non-responders .
Methodological Guidance
Q. How are transcriptional profiling and RNA-seq applied to study cysteamine’s metabolic effects?
RNA-seq in FBXL4-deficient fibroblasts reveals cysteamine-induced normalization of aspartate metabolism and ribosomal pathways. Key steps include:
- Differential expression analysis (DESeq2) with false-discovery rate correction.
- Pathway enrichment (Gene Ontology, KEGG) to identify rescued metabolic networks.
- Time-course experiments to distinguish acute (6-hour) vs. sustained (24-hour) transcriptional responses .
Q. What in vivo models best replicate this compound’s gastrointestinal (GI) side effects for formulation testing?
Rodent models are used to compare IR (Cystagon®) and DR (Procysbi®) formulations. GI tolerability is assessed via histopathology (e.g., gastric mucosal injury scoring) and pharmacokinetic profiling to confirm delayed absorption (Tₘₐₓ: 4–6 hours for DR vs. 1.4 hours for IR) .
Data Contradictions & Analysis
Q. Why do zebrafish models show stronger neuroprotection than C. elegans or mammalian cells?
Zebrafish benefit from conserved blood-brain barrier permeability and higher baseline glutathione reductase activity, enhancing cysteamine’s antioxidant capacity. In contrast, C. elegans lack adaptive immune responses, limiting translational relevance. Cross-species meta-analyses are critical to prioritize therapeutic hypotheses .
Q. How do researchers reconcile discrepancies in cysteamine’s effects on lifespan vs. fecundity in disease models?
In C. elegans, cysteamine improves mitochondrial membrane potential and fecundity but not lifespan, suggesting tissue-specific efficacy. Multi-omics integration (metabolomics + proteomics) identifies organelle-specific redox changes, emphasizing the need for endpoint stratification in preclinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
